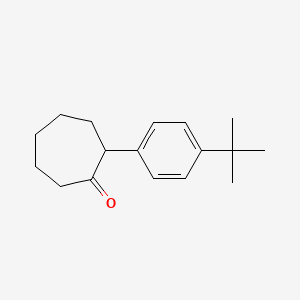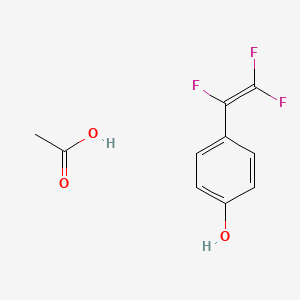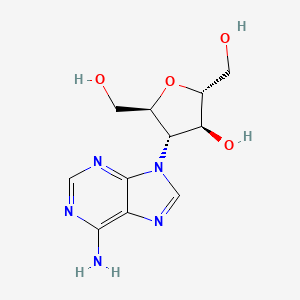
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base attached to a sugar moiety, specifically a deoxy-D-mannitol. The purine base in this compound is adenine, which is a fundamental component of nucleic acids such as DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol typically involves the reaction of adenine with a suitable sugar derivative under specific conditions. One common method involves the use of anhydrous dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction is carried out at elevated temperatures, around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) can be employed for the separation and purification of the compound from reaction mixtures. This technique relies on the use of a two-phase solvent system and centrifugal force to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of N9-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, bromine compounds, and various solvents such as DMF and dichloromethane. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in antiviral and anticancer therapies.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vidarabine: Another purine nucleoside with antiviral properties.
Sinefungin: A purine nucleoside analogue with antifungal activity.
(2S,3R)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol: A compound with similar structural features and biological activities.
Uniqueness
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is unique due to its specific sugar moiety and the presence of a deoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-4-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c12-10-7-11(14-3-13-10)16(4-15-7)8-5(1-17)20-6(2-18)9(8)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8-,9-/m1/s1 |
Clé InChI |
SHOGVEIJZIIPFU-SQEXRHODSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H](O[C@@H]([C@H]3O)CO)CO)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(OC(C3O)CO)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


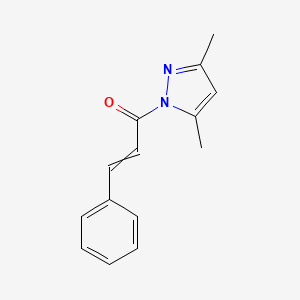

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
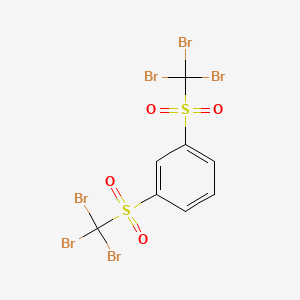
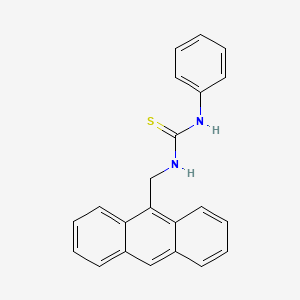
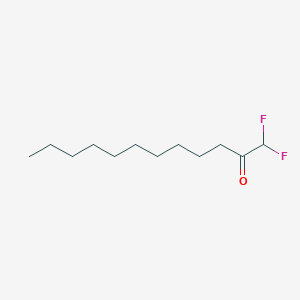
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
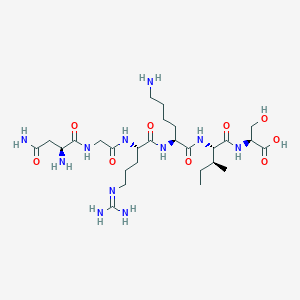
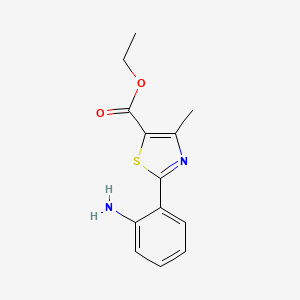
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
